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Compound of Interest |

(S)-4-Benzyl-3-
Compound Name:

(fluoromethyl)morpholine
CAS No.: 1266238-75-8

Cat. No.: B566926

Get Quote

Scientific Context & Structural Significance

The morpholine ring is a privileged saturated heterocycle ubiquitous in medicinal chemistry,
serving as a critical pharmacophore in various kinase inhibitors (e.g., PI3K inhibitors) and CNS-
active agents 1. During the multi-step synthesis of these therapeutics, the secondary amine of
morpholine is frequently masked using an N-benzyl protecting group.

Accurate structural characterization of N-benzyl morpholines via Nuclear Magnetic Resonance
(NMR) spectroscopy requires a deep understanding of the molecule's conformational
dynamics. Unlike rigid aromatics, morpholines are highly dynamic. Advanced gas-phase
studies, such as IR resonant VUV-MATI spectroscopy, have demonstrated that the morpholine
ring strongly prefers a chair conformation, with the equatorial N-substituent conformer being
thermodynamically more stable than the axial conformer by approximately 109 cm~1 2.
However, in solution and at room temperature, the bulky N-benzyl group induces rapid
interconversion that fundamentally alters the observed NMR timescale.

Conformational Dynamics & NMR Causality
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To interpret the NMR spectra of N-benzyl morpholines correctly, scientists must account for two
simultaneous dynamic processes: Ring Flipping and Nitrogen Inversion.

» Signal Averaging: In a locked chair conformation, the axial and equatorial protons of the
morpholine ring would exhibit distinct chemical shifts and complex splitting patterns
governed by the Karplus equation (axial-axial 3J=10-13 Hz; axial-equatorial 3J=2-5 Hz) 1.
However, at 298 K, rapid interconversion averages these environments. Consequently, the
O-CH2and N-CH2protons simplify into apparent triplets ( J=4.6 Hz).

e The Benzylic Singlet vs. AB Quartet: Because the N-benzyl group rotates freely and the ring
flips rapidly at room temperature, the two benzylic protons ( Ar—CH2) are magnetically
equivalent and appear as a sharp singlet at ~3.50 ppm 3. If a chiral center is introduced
nearby (e.g., an a -cyano or o -methyl group), or if the sample is cooled below the
coalescence temperature, these protons become diastereotopic and resolve into an AB
quartet with a geminal coupling constant ( 2J ) of ~13 Hz 4.

Chair - Equatorial Ring Flip Skew-Boat N-Inversion Chair - Axial
(Preferred) (Transition) (Higher Energy)
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Conformational equilibrium of N-benzyl morpholine via ring flip and N-inversion.

Quantitative Data: Reference Chemical Shifts

The following table summarizes the standard time-averaged NMR chemical shifts for
unsubstituted N-benzylmorpholine, providing a reliable baseline for structural verification 3.

Table 1: Standard *H and 3C NMR Chemical Shifts for N-Benzylmorpholine (CDCls, 298 K)

. H Chemical Shift Multiplicity & 13C Chemical Shift

Structural Position .

(ppm) Coupling (ppm)
Ar-H

7.20 - 7.38 m (Multiplet) 127.2,128.3,129.2
(ortho/meta/para)
Ar-C (ipso) - - 137.8
Ar-CHz (Benzylic) 3.50 s (Singlet) 63.5
O-CHz (Morpholine

3.68 t,J=4.6 Hz 67.0
Ring)
N-CH:z (Morpholine

2.42 t,J=4.6 Hz 53.6

Ring)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, researchers must employ a self-
validating 2D NMR workflow. Relying solely on 1D *H NMR is insufficient due to potential signal
overlap with unreacted benzyl halides or ring-opened impurities.

Step 1: Optimized Sample Preparation

» Concentration: Dissolve 15-20 mg of the purified N-benzyl morpholine derivative in 0.6 mL of
deuterated chloroform (CDCls).

o Reference Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).
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» Causality: CDCIs provides a stable deuterium lock and mimics standard lipophilic
environments. TMS calibration to exactly 0.00 ppm is critical, as inductive effects from
morpholine ring substituents often cause minute (<0.05 ppm) chemical shift deviations.

Step 2: 1D NMR Acquisition

e 1H NMR (400 MHz+): Acquire using a standard 30-degree pulse program (zg30). Use 16
scans with a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the
benzylic protons.

e 13C NMR (100 MHz+): Acquire using proton decoupling (zgpg30). Run a minimum of 256
scans to achieve a high signal-to-noise ratio for the quaternary ipso-carbon at ~137.8 ppm.

Step 3: 2D NMR Validation Workflow

Execute the following 2D experiments to build a closed-loop structural proof:

e COSY (Correlation Spectroscopy): Verify the vicinal coupling between the N-CH2(~2.42
ppm) and O—-CH2(~3.68 ppm) protons. This confirms the integrity of the morpholine ring.

e HSQC (Heteronuclear Single Quantum Coherence): Map protons to their directly attached
carbons. This unambiguously differentiates the benzylic CH2(63.5 ppm) from the morpholine
O-CH2(67.0 ppm).

o« HMBC (Heteronuclear Multiple Bond Correlation):The definitive validation step. Identify the
3-bond correlation ( 3JCH) between the benzylic protons (3.50 ppm) and the morpholine
N-CH2carbons (53.6 ppm). A secondary correlation to the aromatic ipso-carbon (137.8 ppm)
proves the N-alkylation is intact and strictly rules out O-alkylation or polymeric side products.
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Self-validating 2D NMR workflow for the unambiguous assignment of N-benzyl morpholine.

Step 4: Variable Temperature (VT) NMR (Dynamic
Studies)

If investigating restricted rotation (e.qg., sterically hindered N-benzyl derivatives):
o Switch the solvent to CD2Cl2 or Toluene-ds to allow for sub-zero cooling.
o Lower the probe temperature in 10 K increments from 298 K down to 220 K.

o Causality: As thermal energy drops below the activation barrier for nitrogen inversion, the
NMR timescale becomes faster than the molecular dynamics. The time-averaged benzylic
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singlet will undergo decoherence, splitting into the characteristic AB quartet, allowing
researchers to calculate the rotational energy barrier ( AG% ) via lineshape analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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